Dehydroluffariellolide diacid

Description

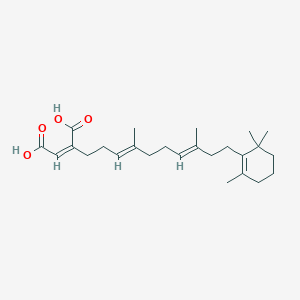

Dehydroluffariellolide diacid (DHLD) is a sesterterpenoid anion frequently isolated from marine sponges of the genera Fascaplysinopsis reticulata and Thorectandra sp. . It is characterized by a substituted trimethylcyclohexenone ring system, distinguishing it from structurally related compounds like luffariellolide, which features a trimethylcyclohexenyl moiety . DHLD is often found in ionic association with alkaloids such as fascaplysin and homofascaplysin A, forming bioactive salts . These complexes exhibit diverse biological activities, including HIV-1 reverse transcriptase (HIV-RT) inhibition and cytotoxicity, though their potency varies significantly compared to other natural products .

Properties

CAS No. |

132911-46-7 |

|---|---|

Molecular Formula |

C25H38O4 |

Molecular Weight |

402.6 g/mol |

IUPAC Name |

(Z)-2-[(3E,7E)-4,8-dimethyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-3,7-dienyl]but-2-enedioic acid |

InChI |

InChI=1S/C25H38O4/c1-18(11-7-13-21(24(28)29)17-23(26)27)9-6-10-19(2)14-15-22-20(3)12-8-16-25(22,4)5/h10-11,17H,6-9,12-16H2,1-5H3,(H,26,27)(H,28,29)/b18-11+,19-10+,21-17- |

InChI Key |

UJEAOVLENYNVEU-SDMOIDSSSA-N |

SMILES |

CC1=C(C(CCC1)(C)C)CCC(=CCCC(=CCCC(=CC(=O)O)C(=O)O)C)C |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)CC/C(=C/CC/C(=C/CC/C(=C/C(=O)O)/C(=O)O)/C)/C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)CCC(=CCCC(=CCCC(=CC(=O)O)C(=O)O)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Features of DHLD and Analogous Sesterterpenoids

Key Differences :

Table 2: Bioactivity Profiles of DHLD and Related Compounds

Key Findings :

- DHLD’s HIV-RT inhibitory activity is notably weaker than other alkaloids like 3,5,8-trihydroxy-4-quinolone, which operates in the µM range .

- Fascaplysin, when paired with DHLD, demonstrates potent cytotoxicity, suggesting synergistic effects in alkaloid-sesterterpene salts .

- Luffariellolide’s reversible PLA2 inhibition contrasts with the irreversible action of manolide analogues, making it a candidate for anti-inflammatory drug development .

Co-Occurrence and Functional Roles in Natural Sources

DHLD is frequently isolated alongside other sesterterpenoids (e.g., buffaritolide, isodehydroluffariellolide) and alkaloids (e.g., fascaplysin) in marine sponges . For example:

- In F. reticulata, DHLD coexists with homofascaplysin A and isothis compound, forming a complex mixture of bioactive salts .

- In Thorectandra sp., DHLD is found with 16-oxo-luffariellolide and 16-hydroxy-luffariellolide, which exhibit phosphatase Cdc25B inhibitory activity .

Ecochemical Significance :

The coexistence of these compounds suggests evolutionary conservation of biosynthetic pathways for chemical defense, though their individual roles may vary (e.g., DHLD’s role in ion-pairing vs. luffariellolide’s enzymatic inhibition) .

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing dehydroluffariellolide diacid in marine-derived samples?

To confirm structural identity, combine 1D/2D NMR (e.g., , , HSQC, HMBC) for stereochemical analysis of the sesterterpenoid backbone and diacid functional groups. Pair with LC-HRMS (negative ion mode) to detect ⁻ ions and validate molecular formulae. For purity assessment, use HPLC with UV/Vis detection at 210–260 nm, optimized for polar diacids (e.g., C18 column, acetonitrile/water gradient) .

Q. How can researchers design a bioassay-guided isolation protocol for this compound from marine sponges?

Prioritize fractionation steps using bioactivity data (e.g., Cdc25B inhibition assays, IC ≤1.0 µg/mL) to track target compounds. Employ sequential liquid-liquid partitioning (e.g., ethyl acetate/water for polar diacids) followed by size-exclusion chromatography to separate sesterterpenoids from alkaloids like fascaplysin. Validate each step with HR-MS and bioactivity retesting .

Q. What solvent systems and reaction conditions optimize the synthesis of diacid derivatives from precursor lactones?

Use proline-mediated Knoevenagel condensation under inert atmospheres to minimize oxidation. Adjust pH (5.5–6.5) and temperature (60–80°C) to stabilize the diacid form. Monitor conversion via FTIR (loss of lactone C=O at 1740 cm⁻¹, emergence of carboxylic acid O-H at 2500–3000 cm⁻¹) .

Advanced Research Questions

Q. How do odd-even carbon chain patterns in diacids influence their reactivity in atmospheric or enzymatic studies?

Odd-carbon diacids (e.g., C5, C7) exhibit higher surface reactivity toward gas-phase amines (e.g., trimethylamine) due to enhanced hydrogen-bonding capacity at carboxyl termini. This is quantified via DART-MS surface probing (~30 nm depth), showing odd-carbon RB/A (base-to-diacid molar ratio) values 2–3× higher than even-carbon analogs. For enzymatic studies, odd-carbon diacids show preferential binding to maleidride-forming enzymes (e.g., BfL6/BfL10), likely due to conformational flexibility .

Q. What statistical approaches resolve contradictions in reaction yield data during this compound synthesis?

Apply Response Surface Methodology (RSM) with central composite design to model multivariate interactions (e.g., temperature, catalyst loading, solvent polarity). Use ANOVA to identify significant factors (p <0.05) and optimize conditions. For example, vanillin-to-ferulic diacid conversion >75% requires pH 6.2, 72°C, and 12 mol% proline catalyst .

Q. How can researchers address discrepancies in NMR data interpretation for this compound analogs?

Cross-validate - HMBC correlations to resolve overlapping signals in crowded regions (e.g., δ 1.2–2.5 ppm). For diastereomers, employ NOESY to confirm spatial proximity of methyl groups and carboxylate moieties. Use DFT calculations to predict chemical shifts and compare with experimental data .

Q. What strategies mitigate hygroscopicity-induced instability in this compound during storage?

Lyophilize samples under high vacuum (≤0.01 mBar) and store in argon-purged vials with desiccant (e.g., silica gel). For long-term stability, prepare potassium or ammonium salts, which reduce water absorption by 40–60% compared to free diacids .

Methodological Considerations

Q. How to differentiate surface vs. bulk composition in this compound particles during reactivity studies?

Combine DART-MS (surface-sensitive, ~30 nm depth) with HR-ToF-AMS (bulk analysis via thermal vaporization). For example, α-cedrene SOA particles show temperature-dependent volatility profiles in DART-MS, distinguishing low-vapor-pressure diacids from terpenoid derivatives .

Q. What experimental controls are critical when assessing diacid-enzyme binding kinetics?

Include (1) heat-denatured enzyme controls to confirm catalytic activity, (2) competitive inhibition assays with structurally related diacids (e.g., hexadecylene diacid), and (3) LCMS monitoring of hydrolyzed byproducts (e.g., decarboxylated maleic anhydride) to rule out non-specific interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.